N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
CAS No.:
Cat. No.: VC19990731
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(2-piperidin-1-ylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide |
| Standard InChI | InChI=1S/C20H23N5O/c26-20(12-11-19-23-22-18-10-4-7-15-25(18)19)21-16-8-2-3-9-17(16)24-13-5-1-6-14-24/h2-4,7-10,15H,1,5-6,11-14H2,(H,21,26) |
| Standard InChI Key | LHEOFZBAPPKZDG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₂₀H₂₃N₅O, with a molecular weight of 349.4 g/mol. Its IUPAC name, N-(2-piperidin-1-ylphenyl)-3-( triazolo[4,3-a]pyridin-3-yl)propanamide, reflects its three-dimensional architecture:
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A piperidine ring attached to a phenyl group at the ortho position.
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A propanamide linker connecting the phenyl group to a triazolo-pyridine heterocycle.
Key Structural Features:
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Piperidine moiety: Enhances lipid solubility and membrane permeability.
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Triazolo-pyridine core: Imparts rigidity and facilitates π-π stacking with biological targets.
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Amide bond: Stabilizes the molecule and supports hydrogen bonding .
Table 1: Molecular Properties
Synthesis and Optimization
The synthesis involves multi-step organic reactions, typically starting with the coupling of 2-(piperidin-1-yl)aniline with a triazolo-pyridine-bearing propanoyl chloride derivative. Key steps include:
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Formation of the amide bond: Achieved via carbodiimide-mediated coupling under inert conditions.
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Cyclization to form the triazolo-pyridine: Requires elevated temperatures (80–100°C) and catalysts like palladium or copper .
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Challenges in synthesis include controlling regioselectivity during triazole formation and minimizing side reactions at the piperidine nitrogen. Recent advances in ultrasound-assisted synthesis (as seen in analogous compounds) could reduce reaction times from hours to minutes .
Mechanism of Action and Biological Activity
The compound acts as a p38 mitogen-activated protein kinase (MAPK) inhibitor, disrupting signaling pathways involved in inflammation and apoptosis . Kinetic studies suggest competitive inhibition at the ATP-binding site, with an IC₅₀ value in the nanomolar range for p38α isoforms .
Biological Applications:
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Anti-inflammatory effects: Suppresses TNF-α and IL-6 production in macrophage models .
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Anticancer potential: Induces G1 cell cycle arrest in breast cancer cell lines (MCF-7, MDA-MB-231) by downregulating cyclin D1.
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Neuroprotection: Prevents neuronal apoptosis in vitro by inhibiting JNK3 activation, a downstream target of p38 .
Table 2: In Vitro Activity Profile
| Assay Model | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| p38α kinase | ATP-binding site | 12 nM | |
| LPS-stimulated TNF-α | Macrophages | 0.8 μM | |
| MCF-7 proliferation | Cyclin D1 | 1.2 μM |
Comparative Analysis with Structural Analogs
Modifications to the piperidine or triazolo-pyridine groups significantly alter activity. For example:
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Piperidine substitution: Replacing piperidine with morpholine reduces p38 affinity by 10-fold .
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Triazolo-pyridine variants: Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.
Table 3: Structure-Activity Relationships (SAR)
| Analog Modification | p38 IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Parent compound | 12 | 15 |
| Piperidine → morpholine | 120 | 22 |
| Triazolo-pyridine -CF₃ | 8 | 8 |
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